2-Fluoro-4-(1-hydroxyethyl)benzonitrile
CAS No.: 440105-59-9
Cat. No.: VC14406767
Molecular Formula: C9H8FNO
Molecular Weight: 165.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 440105-59-9 |
|---|---|
| Molecular Formula | C9H8FNO |
| Molecular Weight | 165.16 g/mol |
| IUPAC Name | 2-fluoro-4-(1-hydroxyethyl)benzonitrile |
| Standard InChI | InChI=1S/C9H8FNO/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-4,6,12H,1H3 |
| Standard InChI Key | RPLAOBQEYAQRNN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC(=C(C=C1)C#N)F)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2-Fluoro-4-(1-hydroxyethyl)benzonitrile belongs to the class of substituted benzonitriles, with the systematic IUPAC name 2-fluoro-4-(1-hydroxyethyl)benzonitrile. Its molecular formula is C₉H₈FNO, corresponding to a molecular weight of 165.16 g/mol. The compound’s structure (Fig. 1) features:
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A benzonitrile moiety (C₆H₄-C≡N) providing electron-withdrawing character.
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A fluoro substituent at the 2-position, enhancing metabolic stability in biological systems.
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A 1-hydroxyethyl group (-CH(OH)CH₃) at the 4-position, introducing chirality and hydrogen-bonding capacity.
Table 1: Key structural identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 440105-59-9 | |
| SMILES | CC(C1=CC(=C(C=C1)C#N)F)O | |
| InChIKey | RPLAOBQEYAQRNN-UHFFFAOYSA-N | |
| PubChem CID | 11084231 |
Synthesis and Manufacturing Processes
Conventional Synthetic Routes
The synthesis of 2-fluoro-4-(1-hydroxyethyl)benzonitrile typically involves multi-step protocols starting from 4-cyanobenzaldehyde or fluorinated phenolic precursors . A representative pathway includes:
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Hydroxyl Protection: 3-Fluorophenol derivatives are protected with isopropyl groups using 2-bromopropane under basic conditions (e.g., K₂CO₃ in acetonitrile) .
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Bromination: The protected intermediate undergoes electrophilic bromination to yield 1-bromo-2-fluoro-4-isopropoxybenzene.
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Grignard Exchange: Reaction with isopropyl magnesium chloride forms a Grignard reagent, which reacts with dimethylformamide (DMF) to introduce the aldehyde group .
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Deprotection and Reduction: Boron trichloride-mediated deprotection followed by selective reduction yields the hydroxyethyl substituent .
Table 2: Optimized reaction conditions for key steps
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Bromination | Br₂, DCM, 0°C, 2h | 78% | 95% |
| Grignard | iPrMgCl, THF, -10°C → RT, 3h | 65% | 91% |
| Deprotection | BCl₃, CH₂Cl₂, -78°C → RT, 12h | 82% | 99.5% |
Critical factors influencing yield include temperature control during Grignard formation (-10°C to 0°C) and inert atmosphere maintenance to prevent side reactions .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a melting point range of 50–52°C and a boiling point of 300.2±25.0°C at 760 mmHg, comparable to structurally similar benzonitriles like 4-(2-hydroxyethyl)benzonitrile (mp 50–51°C) . Its density is 1.1±0.1 g/cm³, with moderate water solubility due to the polar nitrile and hydroxyl groups.
Table 3: Comparative physicochemical data
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a key intermediate in synthesizing fluorinated drug candidates. Its hydroxyethyl group enables facile derivatization into esters or ethers, while the fluorine atom enhances bioavailability. Recent studies highlight its utility in developing:
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Androgen Receptor Antagonists: Analogues with trifluoroethyl substitutions show nanomolar activity against prostate cancer cell lines (e.g., LNCaP-AR IC₅₀ = 0.15–0.83 μM) .
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Antimicrobial Agents: Nitrile-containing derivatives exhibit potent inhibition of bacterial enzymes like β-lactamases.
Material Science Applications
In polymer chemistry, the nitrile group participates in cycloaddition reactions to form thermally stable polyamides. Fluorine incorporation improves material resistance to UV degradation .
| Condition | Products |
|---|---|
| Combustion | CO, CO₂, NOₓ, HF |
| Acidic Hydrolysis | HCN, 2-fluoro-4-vinylbenzoic acid |
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent patents describe enantioselective routes using chiral palladium catalysts to produce (R)- and (S)-enantiomers with >98% ee . These advances address the compound’s chirality, which is critical for pharmacokinetic optimization.
Bioconjugation Strategies
Emerging applications exploit the hydroxyethyl group for site-specific protein modification via oxime ligation, enabling targeted drug delivery systems .
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